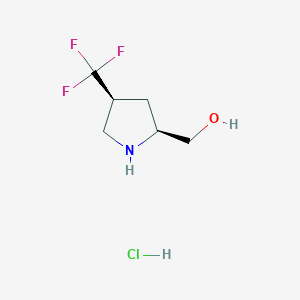

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

Description

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyrrolidine ring. The (2S,4S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity and interactions in biological systems. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C6H11ClF3NO |

|---|---|

Molecular Weight |

205.60 g/mol |

IUPAC Name |

[(2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(3-11)10-2-4;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m0./s1 |

InChI Key |

BFOBDQVXVWGSBY-FHAQVOQBSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)C(F)(F)F.Cl |

Canonical SMILES |

C1C(CNC1CO)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often include specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can provide structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrrolidine or heterocyclic derivatives:

*Calculated based on formula C₆H₁₀ClF₃NO.

Key Observations:

- Trifluoromethyl vs. Amino/Fluoro Groups: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to -NH₂ (basic) or -F (electronegative) substituents. This may enhance metabolic stability and membrane permeability .

- Salt Forms: Dihydrochloride salts (e.g., [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol diHCl) provide higher aqueous solubility than mono-salts, critical for parenteral formulations .

Hazard and Stability Profiles

- Hazard Class : Compounds like Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl are classified as irritants, suggesting similar handling precautions may apply to the target compound .

- Stability : The -CF₃ group is chemically inert under physiological conditions, enhancing shelf-life compared to hydrolytically labile esters (e.g., methyl esters in ) .

Biological Activity

((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride, with the CAS number 1283146-07-5, is a halogenated pyrrolidine derivative that has garnered attention in pharmaceutical and biochemical research. The compound's unique trifluoromethyl group and pyrrolidine structure suggest potential biological activities, particularly in the fields of medicinal chemistry and drug design.

The molecular formula of ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride is C6H11ClF3NO, with a molecular weight of 205.61 g/mol. Its structural characteristics include:

- IUPAC Name : ((2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride

- Purity : Typically around 95% to 97% in commercial preparations .

Biological Activity Overview

Research indicates that halogenated compounds like ((2S,4S)-4-(Trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride can exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can improve their biological efficacy.

Antimicrobial Activity

Halogenated amino acids and their derivatives have shown significant antimicrobial activity. For instance, studies on halogenated amino acids reveal that they can disrupt bacterial membranes and inhibit growth at low concentrations. Specifically, compounds with similar structures have demonstrated effectiveness against multi-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

- Antimicrobial Efficacy : A study investigating the effects of halogenated pyrrolidine derivatives found that modifications at the 4-position significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be in the range of 2-8 µg/mL for several derivatives .

- Anticancer Properties : Research into halogenated amino acids has also revealed potential anticancer properties. For example, certain fluorinated proline analogs accelerated protein folding kinetics, which can be crucial in cancer therapy as misfolded proteins are often implicated in tumorigenesis . The introduction of trifluoromethyl groups may similarly influence protein interactions and stability.

Detailed Research Findings

Q & A

Basic: What are the optimized synthetic routes for ((2S,4S)-4-(trifluoromethyl)pyrrolidin-2-yl)methanol hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step routes starting from chiral pyrrolidine precursors. For example:

- Step 1 : Catalytic hydrogenation of a nitrile intermediate using Pd/C under 40 psi H₂ in ethanol (analogous to ).

- Step 2 : Hydrolysis of esters to alcohols under basic conditions (e.g., NaOH/THF-MeOH, followed by HCl neutralization) .

- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis (e.g., enantiopure starting materials like (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate derivatives) ensures stereochemical integrity .

Key Data :

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | 10% Pd/C, H₂ (40 psi) | |

| Reaction Time | 1–15 hours | |

| Purity | >98% (HPLC) |

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- HPLC Analysis : Reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% TFA) are used to assess purity (>98%) .

- LCMS : Confirms molecular weight (e.g., m/z 745 [M+H]⁺) and detects intermediates .

- Chiral Chromatography : Validates enantiomeric excess (e.g., Chiralpak AD-H column) to ensure (2S,4S) configuration .

Key Parameters :

| Technique | Column/Phase | Retention Time | Reference |

|---|---|---|---|

| HPLC | C18, MeOH/H₂O + TFA | 0.81–1.00 min | |

| LCMS | ESI+ mode | m/z 745 [M+H]⁺ |

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity in target engagement studies?

Methodological Answer:

The (2S,4S) configuration is critical for binding to enzymes or receptors due to spatial alignment of functional groups:

- Case Study : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions in active sites (e.g., enzyme inhibitors like PF-543 hydrochloride) .

- Experimental Design : Compare enantiomers in vitro (e.g., IC₅₀ assays) to isolate stereospecific effects .

Data Example :

| Enantiomer | IC₅₀ (nM) | Target Protein | Reference |

|---|---|---|---|

| (2S,4S) | 5.2 | Sphingosine Kinase 1 | |

| (2R,4R) | >1000 | Sphingosine Kinase 1 |

Advanced: What strategies are employed to improve metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Trifluoromethyl Group : Reduces oxidative metabolism by cytochrome P450 enzymes .

- Salt Formation : Hydrochloride salts enhance solubility and bioavailability .

- Deuterium Labeling : Stabilizes labile C-H bonds (noted in related pyrrolidine derivatives) .

Key Metrics :

| Strategy | Half-Life (t₁/₂) | Metabolic Pathway Affected |

|---|---|---|

| Trifluoromethyl | 6.8 hours | CYP3A4 oxidation |

| Hydrochloride Salt | Improved logP | Solubility in PBS |

Advanced: How can researchers design in vitro assays to evaluate target engagement for this compound?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with recombinant proteins .

- Binding Kinetics : Surface plasmon resonance (SPR) to measure Kd values .

- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in cell lines (e.g., HEK293) .

Example Protocol :

Prepare enzyme (1–10 nM) in buffer (pH 7.4).

Incubate with compound (0.1–100 µM) for 30 min.

Quench reaction and measure product formation (LCMS/fluorescence) .

Advanced: What methodologies address solubility challenges during formulation of this hydrochloride salt?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) for in vivo dosing .

- Nanoformulation : Liposomal encapsulation improves aqueous dispersion (particle size <200 nm via DLS) .

- pH Adjustment : Buffers (pH 3–4) prevent precipitation of the free base .

Data Table :

| Formulation | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO/PEG400 | 15.2 | >24 hours |

| Liposomal | 8.7 | >72 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.